3,5-Dimethylphenyl 4-morpholinecarboxylate
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Overview
Description
Future Directions
The future directions for research on 3,5-Dimethylphenyl 4-morpholinecarboxylate could include further studies on its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, more research could be done to better understand its safety and hazards, as well as potential applications in various fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethylphenyl 4-morpholinecarboxylate typically involves the esterification of 3,5-dimethylphenol with morpholine-4-carboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the ester bond .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 3,5-Dimethylphenyl 4-morpholinecarboxylate can undergo various chemical reactions, including:
Oxidation: The phenyl ring can be oxidized to form quinones or other oxidized derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2) in the presence of a Lewis acid catalyst, or sulfuric acid (H2SO4) for sulfonation.
Major Products:
Oxidation: Quinones or phenolic derivatives.
Reduction: Alcohols or amines.
Substitution: Nitro, halo, or sulfonic acid derivatives.
Scientific Research Applications
Chemistry: 3,5-Dimethylphenyl 4-morpholinecarboxylate is used as an intermediate in the synthesis of more complex organic molecules. It can serve as a building block for the preparation of pharmaceuticals, agrochemicals, and other fine chemicals .
Biology: In biological research, this compound can be used to study the interactions of morpholine derivatives with biological targets. It may also serve as a ligand in the development of enzyme inhibitors or receptor modulators .
Medicine: Its morpholine moiety is a common structural feature in many bioactive molecules, making it a valuable scaffold for drug discovery .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties .
Mechanism of Action
The mechanism of action of 3,5-Dimethylphenyl 4-morpholinecarboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The morpholine ring can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Comparison with Similar Compounds
3,5-Dimethylphenyl 4-piperidinecarboxylate: Similar structure but with a piperidine ring instead of a morpholine ring.
3,5-Dimethylphenyl 4-pyrrolidinecarboxylate: Contains a pyrrolidine ring instead of a morpholine ring.
3,5-Dimethylphenyl 4-azepane carboxylate: Features an azepane ring in place of the morpholine ring.
Uniqueness: 3,5-Dimethylphenyl 4-morpholinecarboxylate is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. The morpholine ring is known for its stability and ability to form hydrogen bonds, making it a versatile scaffold in drug design and other applications .
Properties
IUPAC Name |
(3,5-dimethylphenyl) morpholine-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-10-7-11(2)9-12(8-10)17-13(15)14-3-5-16-6-4-14/h7-9H,3-6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAXFXCOYLNFUKB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC(=O)N2CCOCC2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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